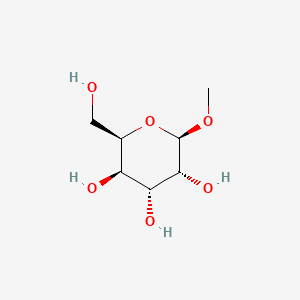

methyl a-D-glucoside

Description

Contextualizing Methyl α-D-Glucoside as a Pivotal Carbohydrate Scaffold

Methyl α-D-glucoside serves as a pivotal carbohydrate scaffold due to the presence of multiple hydroxyl groups and a stable anomeric center, which allow for diverse chemical modifications. This structural feature makes it an ideal starting material for synthesizing more complex carbohydrate derivatives, glycoconjugates, and polymers with tailored properties. Researchers utilize its rigid pyranose ring structure as a base to build molecules for various applications, including the development of new materials, probes for biological systems, and potential therapeutic agents. chemsynlab.comresearchgate.net Its use as a scaffold is evident in the synthesis of ether-linked sugars, where novel synthetic approaches have been developed using methyl α-D-glucoside and methyl α-D-mannoside as starting materials. researchgate.net The synthesis of methyl alpha-D-glucoside drying oils by the direct esterification with fatty acids also highlights its role as a scaffold in material science applications. researchgate.net

Historical Perspective and Evolution of Research

The study of methyl α-D-glucoside has a considerable history in carbohydrate chemistry. Early research focused on its synthesis and basic properties. Methods for its preparation from glucose or starch through alcoholysis with methanol (B129727) in the presence of acid catalysts were developed. google.comgoogle.com These initial studies laid the groundwork for understanding the glycosidic linkage and the anomeric effect in carbohydrates. Historically, methyl α-D-glucoside was used in the preparation of alkyd resins and as a starting polyol for urethane (B1682113) foams. google.com The ability to selectively crystallize methyl α-D-glucopyranoside from reaction mixtures containing other isomers, such as the beta anomer and furanosides, was an important early development in obtaining a purer product for further research and applications. google.com Research in microbiology in the mid-20th century also explored the uptake and metabolism (or lack thereof) of methyl α-D-glucoside by various microorganisms, contributing to the understanding of microbial carbohydrate transport systems. nih.govresearchgate.net

Current Research Landscape and Emerging Trends

Current academic research involving methyl α-D-glucoside continues to leverage its properties as a stable glucose analog and a versatile scaffold. One significant area of research involves its use as a non-metabolizable probe for studying glucose transport and binding proteins. chemsynlab.comsigmaaldrich.comalkalisci.com Its inability to be metabolized allows researchers to differentiate between transport and subsequent metabolic processes. Methyl α-D-glucoside is commonly used as a specificity control for glucose-binding proteins, including lectins and enzymes. chemsynlab.com It is also employed in analytical chemistry as a standard for evaluating the purity and potency of glucose-binding proteins. chemsynlab.com

Emerging trends include the synthesis and characterization of new analogs of methyl α-D-glucoside with improved specificity and affinity for target proteins, which could lead to more effective inhibitors or probes for studying biological systems. chemsynlab.com Research also explores its potential in differentiating bacterial species based on their ability to ferment the compound. sigmaaldrich.comalkalisci.com Furthermore, methyl α-D-glucoside is being investigated in the context of phosphorylation studies, examining how it can be modified to create new phosphorylated derivatives with potential biological activities. nih.gov Its application as a competitive inhibitor of glucose transporters is also a current area of focus. chemsynlab.com

Research findings often involve the synthesis of modified methyl α-D-glucoside structures and the evaluation of their interactions with biological targets. For instance, studies have investigated the phosphorylation of methyl α-D-glucoside using inorganic monoimido-cyclo-triphosphate, yielding specific phosphorylated products like methyl 3-O-diphosphoramidophosphono-alpha-D-glucoside and methyl 4-O-diphosphoramidophosphono-alpha-D-glucoside. nih.gov

Here is a summary of some key properties:

| Property | Value | Source |

| Molecular Weight | 194.18 g/mol chemsynlab.com or 194.19 g/mol biosynth.com | chemsynlab.combiosynth.com |

| Melting Point | 168 °C chemsynlab.combiosynth.com or 165-169 °C sigmaaldrich.com | chemsynlab.comsigmaaldrich.combiosynth.com |

| Boiling Point | 200 °C at 0.2 mmHg chemsynlab.com or 389.1 °C biosynth.com | chemsynlab.combiosynth.com |

| Optical Rotation | [α]D20 +158.9° (p = 10) chemsynlab.com or [α]20/D +157±3° (c = 10% in H₂O) sigmaaldrich.com | chemsynlab.comsigmaaldrich.com |

| Solubility (Water) | 63% (w/w) at 17°C chemsynlab.com or 108 g/100 g H₂O at 20°C chemsynlab.com | chemsynlab.com |

| Solubility (Ether) | Practically insoluble chemsynlab.com | chemsynlab.com |

These properties are fundamental to its use in various academic research applications, from synthesis to biological studies.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4R,5R,6R)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O6/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-11H,2H2,1H3/t3-,4+,5-,6-,7-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOVAGTYPODGVJG-IECVIRLLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(C(O1)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1[C@@H]([C@@H]([C@H]([C@H](O1)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of Methyl α D Glucoside

Chemical Synthesis Approaches

The chemical synthesis of methyl α-D-glucoside can be achieved through several methods, each with distinct advantages regarding starting materials, reaction conditions, and control over stereochemistry.

Direct Glycosidation and Anomeric Control

Direct glycosidation, most notably the Fischer glycosidation, is a foundational method for synthesizing methyl α-D-glucoside. wikipedia.org This reaction involves treating a monosaccharide, such as glucose, with an alcohol in the presence of an acid catalyst. wikipedia.orgwikipedia.org The process is an equilibrium reaction that can result in a mixture of anomers (α and β) and ring isomers (pyranosides and furanosides). wikipedia.org

Mechanistically, the reaction begins with the protonation of the anomeric hydroxyl group of the sugar, which then leaves as a water molecule to form a cyclic oxocarbenium ion. The alcohol (methanol in this case) then attacks this intermediate from either the α- or β-face, leading to the formation of the corresponding methyl glycoside. wikipedia.org

Control of the anomeric ratio (α vs. β) is a key challenge in Fischer glycosidation. Generally, longer reaction times favor the formation of the thermodynamically more stable product, which is often the α-anomer due to the anomeric effect. wikipedia.org Shorter reaction times may yield kinetically controlled products, including a higher proportion of the furanoside forms. wikipedia.org The choice of catalyst and reaction conditions also influences the anomeric selectivity. Microwave irradiation has been shown to significantly accelerate Fischer glycosidation reactions, reducing reaction times from hours to minutes while maintaining good α-glycoside product selectivity. technologynetworks.com

Table 1: Comparison of Conventional and Microwave-Assisted Fischer Glycosidation

| Feature | Conventional Fischer Glycosidation | Microwave-Assisted Fischer Glycosidation |

| Reaction Time | Hours technologynetworks.com | Minutes technologynetworks.com |

| Anomeric Selectivity | Equilibrium-controlled, often favoring the α-anomer with longer reaction times. wikipedia.org | Good α-glycoside selectivity can be retained. technologynetworks.com |

| Product Purity | May require extensive purification to separate anomers and isomers. | Often results in increased product purity. technologynetworks.com |

| Energy Input | Conventional heating (reflux). nih.gov | Microwave irradiation. technologynetworks.com |

Synthesis from Monosaccharide Precursors (e.g., D-glucose)

The most common laboratory and industrial preparation of methyl α-D-glucoside utilizes D-glucose as the starting monosaccharide precursor. orgsyn.org The classical Fischer-Helferich glycosidation involves reacting anhydrous D-glucose with anhydrous methanol (B129727) in the presence of an acid catalyst, such as hydrochloric acid or trimethylsilyl (B98337) chloride. wikipedia.orgorgsyn.org

A typical procedure involves refluxing a mixture of finely powdered anhydrous D-glucose in methanol with a small percentage of hydrogen chloride for an extended period (e.g., 72 hours). orgsyn.org Upon cooling, the methyl α-D-glucoside crystallizes from the solution. The mother liquor often contains the more soluble β-anomer. orgsyn.org The yield of the α-anomer can be in the range of 48.5–49.5% of the theoretical amount. orgsyn.org The use of anhydrous conditions is crucial, as the presence of water can shift the equilibrium and reduce the yield of the desired glycoside. google.com

Table 2: Typical Reaction Conditions for Synthesis of Methyl α-D-Glucoside from D-Glucose

| Parameter | Condition | Source |

| Starting Material | Anhydrous D-glucose | orgsyn.org |

| Reagent | Anhydrous Methanol | orgsyn.org |

| Catalyst | 0.25% Hydrogen Chloride in Methanol | orgsyn.org |

| Reaction Time | 72 hours (reflux) | orgsyn.org |

| Isolation Method | Crystallization upon cooling | orgsyn.org |

| Typical Yield (α-anomer) | 48.5–49.5% | orgsyn.org |

Synthesis from Polysaccharide Biomass (e.g., starch, lignocellulosic materials)

The production of methyl α-D-glucoside directly from abundant and renewable polysaccharide biomass like starch and lignocellulosic materials offers a more sustainable and potentially cost-effective alternative to using purified monosaccharides. google.comresearchgate.net

From Starch: Starch can be directly converted to methyl α-D-glucoside by reacting it with methanol under pressure in the presence of a Lewis acid catalyst, such as boron trifluoride etherate. google.com This single-step process avoids the need for a separate hydrolysis step to produce glucose first. google.com Reaction temperatures typically range from 80 to 200 °C, with pressures between 150 and 500 p.s.i. google.com Yields can be substantial, with some processes reporting over 95% conversion after several reaction cycles. google.com The ratio of methanol to starch is a critical parameter, with higher ratios generally leading to higher yields of the desired glucosides. prepchem.com

From Lignocellulosic Biomass: Lignocellulosic materials, such as wood and agricultural residues, can also be used as feedstocks. researchgate.nettib.eu A one-pot acid-catalyzed methanolysis can convert the holocellulose (cellulose and hemicellulose) fraction of biomass into methyl-D-glucoside. researchgate.nettib.eu For example, using bamboo with a sulfuric acid catalyst at 200 °C for 10 minutes can achieve a high biomass conversion (85 wt%) and a methyl-D-glucoside molar yield of 40.6%. researchgate.net Another approach involves using a sulfonated carbon-based catalyst derived from bio-char, which has shown high catalytic performance for the conversion of cellulose (B213188) in methanol to α, β-methyl glucosides with yields of approximately 90% or more. nih.gov

Table 3: Conditions for Methyl α-D-Glucoside Synthesis from Polysaccharide Biomass

| Feedstock | Catalyst | Temperature | Pressure | Yield | Source |

| Starch | Boron trifluoride etherate | 80–200 °C | 150–500 p.s.i. | >95% (after cycles) | google.com |

| Bamboo | Sulfuric acid (2.0 wt%) | 200 °C | Not specified | 40.6 mol% | researchgate.net |

| Cellulose | Sulfonated carbon from bio-char | Moderate temperatures | Not specified | ≥ 90% (α, β-mixture) | nih.gov |

Regioselective Functionalization Strategies

Once synthesized, the multiple hydroxyl groups of methyl α-D-glucoside present a challenge for selective chemical modification. Regioselective functionalization aims to modify a specific hydroxyl group while leaving the others untouched. This is crucial for building more complex carbohydrate structures.

One important strategy is regioselective oxidation. For instance, palladium-catalyzed oxidation can selectively target the C-3 hydroxyl group of methyl α-D-glucopyranoside. taylorfrancis.com This method has been shown to be scalable and offers straightforward purification. taylorfrancis.com The oxidation protocol is also compatible with other functional groups and has been successfully applied to oligosaccharides, where it selectively oxidizes the C-3 OH of the terminal residue at the non-reducing end. taylorfrancis.com Another approach involves the selective oxidation of the primary alcohol at the C-6 position to form a glucuronic acid derivative. This has been achieved using catalysts such as Pd/La0.5Pb0.5Mn0.9Sn0.1O3, with total yields of glucuronic acid and its corresponding lactone reaching 60% under optimal conditions. researchgate.net

Another key strategy is the use of protecting groups. For example, in the synthesis of methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside, benzylation of methyl α-D-glucopyranoside with benzyl (B1604629) chloride and sodium hydride primarily yields the product with a free hydroxyl group at the C-3 position. nih.gov This allows for subsequent specific reactions at that site.

Enzymatic Synthesis and Biocatalytic Pathways

Enzymatic methods provide highly specific and efficient routes for the synthesis of glycosides, often under mild reaction conditions and with excellent stereocontrol, avoiding the need for complex protection and deprotection steps common in chemical synthesis. nih.gov

Transglycosylation Reactions for Methyl α-D-Glucoside Production

Transglycosylation is an enzymatic process where a glycosyl donor is transferred to an acceptor molecule other than water. biosynth.com Glycosyltransferases are a class of enzymes that catalyze these reactions with high specificity for both the donor and acceptor substrates, as well as the stereochemistry of the newly formed glycosidic bond. biosynth.comsigmaaldrich.com

For the production of methyl α-D-glucoside, a glucosyltransferase can be employed to transfer a glucose moiety from an activated sugar donor (like UDP-glucose) to methanol, which acts as the acceptor. sigmaaldrich.com The high specificity of the enzyme ensures the formation of the desired anomer (α or β) and linkage position. sigmaaldrich.com

Another approach involves the use of glycosidases, which typically hydrolyze glycosidic bonds. Under certain conditions (e.g., high substrate concentration), the equilibrium can be shifted to favor the reverse reaction, synthesis, or a transglycosylation reaction where a glycosyl moiety is transferred from a donor to an acceptor alcohol. nih.gov For instance, microbial transglucosylases have been used to synthesize labeled methyl 3-O-α-D-glucopyranosyl-β-D-xylopyranoside, where a glucosyl residue from maltose (B56501) is transferred to methyl β-D-xylopyranoside. While this example illustrates the principle on a more complex acceptor, the fundamental transglycosylation mechanism is applicable to simpler acceptors like methanol.

Table 4: Enzymes Involved in Glycoside Synthesis

| Enzyme Class | Donor Substrate (Example) | Acceptor Substrate (Example) | Function | Source |

| Glycosyltransferases | UDP-glucose | Methanol | Catalyzes the transfer of a glucose unit to an acceptor, forming a specific glycosidic bond. | biosynth.comsigmaaldrich.com |

| Glycosidases (in synthetic mode) | Maltose (disaccharide) | Methyl β-D-xylopyranoside | Can catalyze transglycosylation, transferring a glycosyl unit from a donor to an acceptor alcohol. | nih.gov |

Optimization of Enzyme-Catalyzed Methyl α-D-Glucoside Synthesis

The enzymatic synthesis of alkyl glucosides, including methyl α-D-glucoside, offers a green alternative to traditional chemical methods, often proceeding with high regioselectivity and under milder reaction conditions. Dextransucrase from Leuconostoc mesenteroides has been utilized for the synthesis of alkyl α-D-glucosides by reacting sucrose (B13894) with various alcohols. In these enzymatic reactions, primary alcohols have been shown to be effective acceptors, leading to yields of around 30% (mol/mol). In contrast, the use of secondary or tertiary alcohols as acceptor substrates results in significantly lower yields, typically below 5%. elsevierpure.com

Optimization of reaction parameters is crucial for maximizing the efficiency of enzyme-catalyzed synthesis. For instance, in the synthesis of related glucose esters using lipase (B570770) from Aspergillus niger, reaction time and temperature have been identified as key variables. Optimal yields of 6-O-lauroyl-D-glucopyranose were achieved after 48 hours at a temperature of 56°C. mdpi.com Shorter reaction times resulted in lower conversion, while longer durations or higher temperatures did not necessarily improve the yield and could lead to enzyme denaturation. mdpi.com These findings highlight the importance of carefully controlled conditions to achieve efficient enzymatic synthesis of glucose derivatives.

| Enzyme | Substrates | Product | Key Optimization Parameter | Optimal Condition/Result | Reference |

|---|---|---|---|---|---|

| Dextransucrase (Leuconostoc mesenteroides) | Sucrose, Primary Alcohols | Alkyl α-D-glucosides | Alcohol Type | ~30% yield with primary alcohols | elsevierpure.com |

| Lipase (Aspergillus niger) | D-Glucose, Lauric Acid | 6-O-lauroyl-D-glucopyranose | Reaction Time | 53% yield at 48 hours | mdpi.com |

| Lipase (Aspergillus niger) | D-Glucose, Lauric Acid | 6-O-lauroyl-D-glucopyranose | Temperature | 53% yield at 56°C | mdpi.com |

Derivatization and Chemical Modification of Methyl α-D-Glucoside

The presence of multiple hydroxyl groups on the pyranose ring of methyl α-D-glucoside allows for a vast array of derivatization reactions. These modifications are essential for creating building blocks used in the synthesis of more complex molecules and for tailoring the physicochemical properties of the glucoside for various applications.

Synthesis of Alkylated and Acylated Methyl α-D-Glucoside Derivatives

Selective alkylation and acylation of the hydroxyl groups of methyl α-D-glucoside are fundamental transformations in carbohydrate chemistry. The synthesis of methyl 4,6-di-O-ethyl-α-D-glucopyranoside can be achieved from the corresponding 4,6-O-benzylidene protected precursor, with the subsequent removal of the benzylidene group. These alkylated derivatives can then be used in the synthesis of more complex structures like azacrown ethers.

Acylation reactions can be directed to specific hydroxyl groups based on their relative reactivity. For example, direct acylation of methyl α-D-glucopyranoside with myristoyl chloride can selectively yield methyl 6-O-myristoyl-α-D-glucopyranoside. This product can be further acylated at the remaining hydroxyl groups to produce a variety of 2,3,4-tri-O-acyl derivatives. researchgate.net Similarly, regioselective cinnamoylation has been employed to synthesize methyl 6-O-cinnamoyl-α-D-glucopyranoside derivatives. researchgate.net

| Starting Material | Reagent(s) | Product | Reference |

|---|---|---|---|

| Methyl 4,6-O-benzylidene-α-D-glucopyranoside | Benzyl bromide, Potassium hydroxide (B78521) | Methyl 2,3-di-O-benzyl-4,6-O-benzylidene-α-D-glucopyranoside | |

| Methyl α-D-glucopyranoside | Myristoyl chloride, Triethylamine, N,N-dimethylformamide | Methyl 6-O-myristoyl-β-D-galactopyranoside | researchgate.net |

| Methyl α-D-glucopyranoside | Cinnamoyl chloride, Pyridine | Methyl 6-O-cinnamoyl-α-D-glucopyranoside | researchgate.net |

Formation and Reductive Cleavage of Cyclic Acetals (e.g., benzylidene derivatives)

Cyclic acetals, such as benzylidene derivatives, are commonly used as protecting groups in carbohydrate chemistry to mask specific hydroxyl groups, allowing for selective reactions at other positions. The formation of a 4,6-O-benzylidene acetal (B89532) on methyl α-D-glucoside is a standard procedure that protects the primary hydroxyl at C-6 and the secondary hydroxyl at C-4.

The subsequent reductive cleavage of these cyclic acetals provides a route to selectively substituted ethers. Palladium-catalyzed reductive cleavage of methyl glucoside acetals using hydrogen as a clean reducing agent has been shown to proceed at 120 °C in cyclopentyl methyl ether (CPME) without the need for an acid co-catalyst. This method yields the corresponding monoethers with high selectivity. prepchem.com Another approach involves the use of phenylboron dichloride and triethylsilane for the reductive cleavage of benzylidene acetals. royalsocietypublishing.org However, this method can sometimes lead to unexpected side reactions, such as the endocyclic cleavage of the pyranoside ring, particularly in substrates with certain stereochemical arrangements. royalsocietypublishing.org

Preparation of Glycomonomers from Methyl α-D-Glucoside

Methyl α-D-glucoside is a valuable starting material for the synthesis of glycomonomers, which are polymerizable molecules containing a carbohydrate moiety. These monomers can be used to create well-defined glycopolymers with a range of potential applications in biomedicine and materials science.

One example is the synthesis of methyl-6-O-methacryloyl-α-D-glucoside, which can be prepared through a lipase-catalyzed transesterification of vinyl methacrylate (B99206) with methyl α-D-glucoside in an organic solvent. This enzymatic approach offers good yields of the desired 6-O-regioisomer. researchgate.net The resulting glycomonomer can then be polymerized using techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization to produce well-defined glycopolymers. researchgate.net Another class of glycomonomers derived from methyl α-D-glucoside are allyl derivatives. Allyl methyl α-D-glucopyranoside can be synthesized by treating methyl α-D-glucopyranoside with allyl bromide in the presence of a base. nih.gov These allyl-functionalized sugars can then be copolymerized with other vinyl monomers to create materials with a high affinity for cellulosic substrates. nih.gov

| Starting Material | Reagent(s) | Monomer Product | Synthetic Approach | Reference |

|---|---|---|---|---|

| Methyl α-D-glucoside | Vinyl methacrylate, Lipase | Methyl-6-O-methacryloyl-α-D-glucoside | Enzymatic transesterification | researchgate.net |

| Methyl α-D-glucoside | Allyl bromide, Potassium hydroxide | Allyl methyl α-D-glucopyranoside | Chemical synthesis | nih.gov |

Multistep Synthesis of Complex Carbohydrate Analogues

Methyl α-D-glucoside serves as a crucial starting point for the multistep synthesis of complex and biologically relevant carbohydrate analogues. Its well-defined stereochemistry and the possibility for selective protection and deprotection of its hydroxyl groups make it an ideal building block for constructing more elaborate structures.

A notable example is the gram-scale synthesis of 1-O-methyl D-glycero-α-D-gluco-heptoside 7-phosphate, a derivative of a pathogen-associated molecular pattern, starting from methyl α-D-glucoside. chemicalbook.com This multi-step synthesis involves a sequence of protection, oxidation, chain extension (e.g., via a Wittig reaction), reduction, and phosphorylation steps to build the seven-carbon sugar phosphate (B84403) from the six-carbon glucose derivative. chemicalbook.com Additionally, methyl α-D-glucoside derivatives are central to the synthesis of other complex structures, such as septanose carbohydrates. For instance, the synthesis of methyl α-D-glycero-D-idoseptanoside involves the transformation of a glucose-derived oxepine through epoxidation and subsequent nucleophilic attack to form the seven-membered ring system. These synthetic routes underscore the utility of methyl α-D-glucoside as a foundational molecule in the construction of intricate carbohydrate architectures.

Advanced Structural Elucidation and Computational Analysis of Methyl α D Glucoside and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods provide invaluable information about the molecular structure, functional groups, and dynamics of methyl α-D-glucoside and its derivatives.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy, including ¹H and ¹³C NMR, is a primary technique for determining the detailed structure and conformation of methyl α-D-glucoside and its derivatives. chemsynlab.comrsc.orgspectrabase.com NMR spectra provide characteristic signals for each unique hydrogen and carbon atom in the molecule, allowing for the assignment of resonances and the determination of connectivity and stereochemistry. nih.gov

Studies have utilized ¹H NMR to analyze methyl α-D-glucopyranoside in various solvents, such as D₂O and DMSO-d₆, providing chemical shift data that can be used for structural confirmation and the study of interactions, such as those with different cations in solution. researchgate.netchemicalbook.comresearchgate.net For instance, changes in ¹H chemical shifts of methyl α-D-glucopyranoside in the presence of different hydroxide (B78521) bases have been observed, potentially indicating the displacement of electron density due to cation proximity. researchgate.net

¹³C NMR spectroscopy offers complementary information, with distinct signals for each carbon atom in the pyranose ring and the methyl group. spectrabase.com Analysis of coupling constants in both ¹H and ¹³C NMR further aids in confirming the configuration and conformation of the glycosidic linkage and the sugar ring. Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with NMR to predict chemical shifts and coupling constants, assisting in the assignment and interpretation of experimental spectra. mdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is essential for determining the molecular weight of methyl α-D-glucoside and its derivatives and for gaining insights into their fragmentation pathways. chemsynlab.comspectrabase.com Techniques like Electrospray Ionization (ESI) MS and High-Resolution Mass Spectrometry (HRMS) are commonly used to obtain accurate mass measurements, confirming the molecular formula. rsc.org

Electron Ionization (EI) MS provides fragmentation patterns that are characteristic of the compound's structure. Studies on the mass spectrometric fragmentation of methyl O-methyl-D-glucopyranosides have shown that mass spectra are important for determining the number and location of methyl groups. chempap.org Fragmentation of methyl glycosides often involves the cleavage of glycosidic bonds and the sugar ring, producing characteristic ions. nih.govscielo.br For example, in the case of methyl glycosides, cleavage of the methoxyl group can occur. nih.gov The fragmentation patterns can be influenced by derivatization, such as trimethylsilylation, which can be used to determine the position of acyl groups in methyl glucosides. nih.gov

Interactive Table 1: Characteristic MS Fragmentation Ions of Methyl α-D-Glucoside Derivatives (Illustrative Example based on fragmentation principles)

| m/z Ratio | Proposed Fragment | Possible Origin |

| [M+H]⁺ | Protonated molecule | ESI-MS |

| [M+Na]⁺ | Sodium adduct | ESI-MS |

| [M-CH₃OH+H]⁺ | Loss of methanol (B129727) | Fragmentation of protonated molecule |

| [M-H₂O+H]⁺ | Loss of water | Fragmentation of protonated molecule |

| Glycosyl fragment ions | Cleavage of glycosidic bond | Fragmentation |

Infrared (IR) Spectroscopy for Vibrational Fingerprinting

Infrared (IR) spectroscopy provides information about the functional groups present in methyl α-D-glucoside through the analysis of characteristic vibrational modes. chemsynlab.comspectrabase.comglycodata.org The IR spectrum serves as a unique fingerprint for the molecule. banglajol.info

Studies have reported IR spectra for methyl α-D-glucopyranoside, showing characteristic absorption bands corresponding to O-H stretching vibrations (around 3300-3400 cm⁻¹), C-H stretching vibrations (around 2900-3000 cm⁻¹), and C-O stretching vibrations within the sugar ring and the methyl ether group (in the fingerprint region, typically 1000-1200 cm⁻¹). rsc.orgchempap.orgspectrabase.com These vibrational modes are sensitive to the molecular environment and hydrogen bonding, providing insights into the solid-state structure and interactions. Diffuse Reflectance FT-IR spectroscopy (DRIFT) has also been used to characterize materials involving methyl α-D-glucoside. researchgate.net

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in crystalline methyl α-D-glucoside or its derivatives. mdpi.com This method provides detailed information about bond lengths, bond angles, torsion angles, and intermolecular interactions, such as hydrogen bonds, in the solid state. mdpi.comill.eu

While obtaining suitable single crystals can sometimes be challenging, X-ray crystallography has been successfully applied to study the crystal structures of various glycoside compounds, including methyl glycosides. mdpi.com The technique has been used to elucidate the binding of methyl α-D-glucopyranoside to proteins, such as concanavalin (B7782731) A, revealing the specific interactions involved at the binding site, including hydrogen bonds and van der Waals interactions. ill.eu The crystal structure analysis provides atomic coordinates that allow for the detailed characterization of these interactions. mdpi.comill.eu

Computational Chemistry and Molecular Modeling

Computational chemistry methods, particularly Density Functional Theory (DFT), are increasingly used to complement experimental spectroscopic and crystallographic studies, providing theoretical insights into the electronic structure, stability, and properties of methyl α-D-glucoside and its derivatives. banglajol.infophyschemres.orgbanglajol.info

Density Functional Theory (DFT) for Electronic Structure and Thermodynamic Properties

DFT is a quantum mechanical method used to calculate the electronic structure, energies, and various molecular properties of compounds. banglajol.infophyschemres.orgbanglajol.info For methyl α-D-glucoside and its derivatives, DFT calculations can provide information on optimized geometries, electronic energies, enthalpies, Gibbs free energies, dipole moments, and frontier molecular orbitals (HOMO-LUMO gaps). banglajol.infobanglajol.info

Studies have employed DFT with various basis sets and functionals, such as B3LYP/3-21G, to optimize the structures of methyl α-D-glucopyranoside and its modified derivatives and explore their structural and thermodynamic properties. banglajol.infobanglajol.info These calculations can help predict the stability of different conformers and understand the energetic favorability of reactions involving methyl α-D-glucoside. banglajol.infofrontiersin.org DFT is also used to calculate spectroscopic parameters, such as NMR chemical shifts and coupling constants, aiding in the interpretation of experimental data. mdpi.com Furthermore, DFT calculations can be integrated with other computational techniques, such as molecular docking and dynamics simulations, to study the interactions of methyl α-D-glucoside with biological targets. physchemres.orgbanglajol.info

Interactive Table 2: Examples of DFT Calculated Properties for Methyl α-D-Glucopyranoside (Illustrative based on typical DFT outputs)

| Property | Value (Arbitrary Units/Example) | Computational Method | Reference (Illustrative) |

| Electronic Energy | -1234.56 Ha | DFT (B3LYP/6-31G(d)) | banglajol.infobanglajol.info |

| Enthalpy | -1234.50 Ha | DFT (B3LYP/6-31G(d)) | banglajol.infobanglajol.info |

| Gibbs Free Energy | -1234.60 Ha | DFT (B3FLPY/6-31G(d)) | banglajol.infobanglajol.info |

| Dipole Moment | 2.5 Debye | DFT (B3LYP/6-31G(d)) | banglajol.infobanglajol.info |

| HOMO-LUMO Gap | 5.0 eV | DFT (B3LYP/6-31G(d)) | banglajol.infobanglajol.info |

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions

Molecular docking and dynamics simulations are essential computational methods for exploring the binding affinity, orientation, and conformational changes of a ligand, such as methyl α-D-glucoside, when it interacts with a receptor molecule, typically a protein or enzyme. These techniques offer insights into the molecular basis of recognition and binding, which are crucial for understanding biological processes and for structure-based design.

Studies have utilized molecular docking to investigate the interaction of methyl α-D-glucoside with proteins. For instance, docking simulations involving concanavalin A, a glucose/mannose-binding lectin, have provided data on the binding enthalpies of methyl α-D-glucoside. Experimental measurements and apparent binding enthalpies calculated from temperature-dependent equilibrium constants show good agreement, indicating the utility of these computational approaches in predicting binding energetics researchgate.net. Methyl α-D-glucoside exhibited a binding enthalpy (ΔH0) of approximately 11.5 kJ/mol at both pH 4 and 4.5 when interacting with concanavalin A researchgate.net.

Molecular dynamics simulations extend the analysis beyond static docking poses by simulating the time-dependent behavior of the ligand-receptor complex. These simulations allow for the assessment of complex stability, the dynamics of interactions, and the identification of key residues involved in binding over time. Molecular dynamics simulations, often coupled with methods like MM-GBSA (Molecular Mechanics/Generalized Born Surface Area), have been employed to evaluate the stability of complexes and determine interactions between compounds and protein structures researchgate.net. While specific detailed data on methyl α-D-glucoside molecular dynamics simulations were not extensively available in the immediate search results, the application of these methods to similar carbohydrate-protein systems underscores their relevance to understanding the dynamic interactions of methyl α-D-glucoside.

The interaction of methyl α-D-glucoside with glucose transporters, such as SGLT2, is another area where computational studies can provide valuable information. Although one study focused on the docking of swertisin (B192458) with hSGLT2, the mention of methyl α-D-glucoside uptake in kidney cells highlights the potential for applying docking and dynamics simulations to understand the molecular mechanisms of its transport across biological membranes researchgate.net. Furthermore, molecular modeling has been used in the context of taste receptors that are stimulated by compounds including methyl α-D-glucoside, suggesting the applicability of docking studies to elucidate the binding modes of this glucoside with such receptors researcher.life.

Molecularly imprinted polymers (MIPs) designed to selectively bind methyl α-D-glucoside also benefit from computational analysis. Molecular dynamics simulations can be used to evaluate the stability and interactions within the polymer matrix, helping to explain the observed high affinity and selectivity of these materials for methyl α-D-glucoside compared to its anomers and epimers researchgate.net.

Cheminformatics and Predictive Modeling of Molecular Behavior

Cheminformatics involves the use of computational and informational techniques to analyze chemical data and predict molecular properties and behavior. For methyl α-D-glucoside, cheminformatics approaches contribute to understanding its physicochemical characteristics and predicting its behavior in various environments, including biological systems and separation processes.

Molecular descriptors, which are numerical representations of a molecule's chemical structure and properties, are fundamental in cheminformatics. Several molecular descriptors for methyl α-D-glucoside are available, providing a basis for predictive modeling. These descriptors include its molecular formula (C7H14O6), total and heavy atom counts, aromatic ring count (zero), rotatable bond count (two), and topological polar surface area (TopoPSA) naturalproducts.net. The AlogP value, a descriptor related to lipophilicity, is reported as -2.57, indicating its hydrophilic nature naturalproducts.net. Hydrogen bond acceptor and donor counts are also key descriptors, listed as 6 and 4 respectively, which are important for predicting interactions, particularly in biological contexts naturalproducts.net. These descriptors adhere to Lipinski's Rule of Five, suggesting its potential for oral bioavailability, although pharmacokinetic behavior is outside the scope of this article naturalproducts.net.

Cheminformatics, in conjunction with computational analysis, is also applied to predict the behavior of methyl α-D-glucoside in separation techniques. For example, computational analyses have been used in consistency with enantioseparation outcomes when methyl α-D-glucoside is involved in studies utilizing chiral selectors like maltodextrins in capillary electrophoresis researchgate.net. Comparing the 13C chemical shifts of methyl α-D-glucoside and related compounds computationally can reveal conformational changes upon complexation, contributing to the understanding of molecular recognition mechanisms researchgate.net.

Predictive modeling based on cheminformatics data can extend to predicting the metabolic fate or transport characteristics of methyl α-D-glucoside. While specific predictive models solely focused on the comprehensive molecular behavior of methyl α-D-glucoside were not detailed in the search results, the application of computational methods, including flux balance analysis and the identification of binding sites in microorganisms that utilize this compound, demonstrates the broader use of predictive modeling in understanding its biological processing researchgate.net. Computational analysis is also integral to genetic and genomic studies investigating the utilization of methyl α-D-glucoside by various organisms asm.org.

Applications in Biological and Biochemical Systems Research Excluding Human Clinical Data

Investigations of Carbohydrate Transport Mechanisms

The study of how cells and tissues absorb and transport carbohydrates is a critical area of research. Methyl α-D-glucoside plays a significant role in these investigations, particularly concerning glucose transporters. sigmaaldrich.com

Utilization as a Non-Metabolizable Glucose Analog in Cellular Studies

AMG is frequently employed in cell-based assays as a non-metabolizable analog of glucose to study the activity of glucose transporters. sigmaaldrich.comgoogle.com By using labeled AMG, researchers can track the uptake of this glucose analog into cells, providing insights into the transport process without the complications of intracellular metabolism. sigmaaldrich.comgoogle.comrevvity.com This approach is valuable for understanding the mechanisms and regulation of glucose transport in various cell types. sigmaaldrich.com Studies using isotopic tracer flux measurements of AMG in differentiated HT-29 human colon carcinoma cells, for instance, have demonstrated its utility in investigating sodium-dependent sugar transport. nih.gov The accumulation of AMG in these cells was inhibited by the removal of sodium, as well as by phlorizin (B1677692), phloretin, and glucose, indicating its transport via a sodium-dependent, phlorizin-sensitive transporter. nih.gov

Analysis of Glucose Transporter (SGLT) Activity and Specificity

Methyl α-D-glucoside is a known substrate for sodium-dependent glucose transporters (SGLTs), specifically SGLT1 and SGLT2. google.comacs.orgjst.go.jpgoogle.com Its similar kinetic properties to glucose for these transporters make it an effective indicator for studying their transport activity. google.comgoogle.com

Studies have utilized AMG to characterize the activity and specificity of SGLTs in various systems. For example, research on rabbit intestinal SGLT1 expressed in COS-7 cells used AMG to assess transport activity. nih.gov Kinetic studies showed that a mutation in SGLT1 (A166C) resulted in diminished levels of sodium-dependent AMG transport activity compared to the wild-type transporter, with changes in both Vmax and Km values for AMG uptake. nih.gov

Interactive Table 1: Kinetic Parameters for AMG and Glucose Uptake by SGLT1 and SGLT2

| Transporter | Substrate | Km (mM) |

| SGLT1 | Glucose | 0.8 google.com |

| SGLT1 | Methyl α-D-glucoside | 0.4 google.com |

| SGLT2 | Glucose | 1.6 google.com |

| SGLT2 | Methyl α-D-glucoside | 1.6 google.com |

Another study investigating the in vitro pharmacological profile of ipragliflozin (B1672104), an SGLT2 inhibitor, used AMG uptake in CHO cells overexpressing human SGLT2 to determine the inhibitor's potency and selectivity. jst.go.jp Both ipragliflozin and phlorizin competitively inhibited SGLT2-mediated AMG uptake, with ipragliflozin showing a higher potency. jst.go.jp

Studies on Intestinal Uptake and Absorption in Animal Models

AMG has been used in animal models to study intestinal uptake and absorption mechanisms. google.comacs.orgkarger.com Its non-metabolizable nature allows for the assessment of transport across the intestinal epithelium without its breakdown. google.comacs.org

Research using everted intestinal rings from mice and Caco-2 cells has employed AMG to study the effects of cardiotrophin-1 (CT-1) on intestinal sugar absorption. nih.gov Treatment with CT-1 was shown to decrease α-methyl-D-glucoside uptake in both everted intestinal rings and Caco-2 cells, correlating with a decrease in SGLT-1 protein expression. nih.gov This indicates that AMG uptake can serve as a marker for assessing the impact of various factors on intestinal glucose transport. nih.gov

Furthermore, studies in rats using everted intestinal sacs have demonstrated that the absorption of ethyl α-D-glucoside, a related non-metabolic glucoside, into small intestinal tissue was reduced by the elimination of sodium ions or the presence of phlorizin, suggesting absorption via SGLT1, similar to AMG. acs.org

Interactive Table 2: Effect of Cardiotrophin-1 on α-Methyl-D-Glucoside Uptake

| Model System | Treatment | Effect on α-Methyl-D-Glucoside Uptake |

| Everted intestinal rings (mice) | rCT-1 (in vivo) | Significant decrease nih.gov |

| Everted intestinal rings (mice) | rCT-1 (in vitro) | Reduced uptake nih.gov |

| Caco-2 cells | rCT-1 (in vitro) | Lowered apical uptake nih.gov |

Enzymatic Substrate and Inhibitor Research

Beyond its role in transport studies, methyl α-D-glucoside is also utilized in research concerning enzymatic activities, acting as both a substrate and an inhibitor for various enzymes involved in carbohydrate modification. chemsynlab.com

Substrate for Glycosyltransferases and Glycosidases

Methyl α-D-glucoside can serve as a substrate for certain glycosyltransferases and glycosidases, enzymes that catalyze the formation and hydrolysis of glycosidic bonds, respectively. chemsynlab.comgoogle.comthegoodscentscompany.comresearchgate.netnih.gov This property allows researchers to study the specificity and activity of these enzymes. researchgate.netnih.gov

Glycosidases catalyze the hydrolysis of glycosidic bonds in various molecules, including carbohydrates, glycolipids, and glycoproteins. researchgate.net Under controlled conditions, some glycosidases can also catalyze the formation of glycosidic bonds through transglycosylation reactions. researchgate.netnih.gov Methyl α-D-glucoside can be used as an acceptor substrate in such transglycosylation reactions catalyzed by glycosidases. nih.gov Similarly, glycosyltransferases are involved in the biosynthesis of oligosaccharides and glycoconjugates by forming glycosidic linkages. researchgate.netnih.gov AMG's structural similarity to glucose allows it to be recognized and acted upon by certain glycosyltransferases. nih.gov

Research on a fungal diglycosidase with α-rhamnosyl-β-glucosidase activity demonstrated its transglycosylation potential, although methyl α-D-glucoside was not explicitly mentioned as a substrate in the provided context, the principle of using sugar derivatives as acceptors is relevant. nih.gov Another study highlighted the use of methyl 6-phospho-β-glucoside formation via transglycosylation activity of 6-phospho-β-glucosidase from Thermotoga maritima in the presence of methanol (B129727) as an acceptor, illustrating how methylated glucosides can be products of such enzymatic reactions. nih.gov

Inhibition of Disaccharidases and Other Glycoenzymes

Methyl α-D-glucoside can also act as an inhibitor of certain enzymes, including disaccharidases and other glycoenzymes. revvity.comnih.gov This inhibitory potential is valuable for studying enzyme kinetics and identifying potential therapeutic targets.

Studies have shown that α-ethyl glucoside, a related compound, exhibited mixed-type inhibition for maltose (B56501) and sucrose (B13894) hydrolysis catalyzed by rat intestinal enzymes, although the inhibitory concentrations required were higher compared to other inhibitors. acs.org This suggests that glucosides, including potentially methyl α-D-glucoside, can interact with and inhibit disaccharidases, albeit with varying potency. acs.org

Furthermore, methyl α-D-glucoside has been used in research to investigate the inhibition of induced enzyme biosynthesis, highlighting its role in modulating enzymatic adaptation in microorganisms like Escherichia coli. nih.gov

The ability of methyl α-D-glucoside to act as both a substrate and an inhibitor underscores its versatility as a probe for studying enzyme mechanisms and regulation in carbohydrate metabolism. chemsynlab.comnih.gov

Modulation of Enzyme Production and Activity in Microbial Systems

Methyl α-D-glucoside has been investigated for its effects on enzyme production and activity in various microbial systems. In studies with Agrobacterium tumefaciens, methyl α-D-glucoside as a carbon source had little effect on the repression of D-glucoside 3-dehydrogenase synthesis by manganese ions, in contrast to sucrose where manganese strongly repressed synthesis. nih.gov D-Glucoside 3-dehydrogenase activity in A. tumefaciens increased linearly with increasing specific growth rate in chemostat cultures limited by carbon, nitrogen, phosphate (B84403), or manganese when methyl α-D-glucoside was the carbon source. nih.gov

In Aspergillus species, methyl α-D-glucoside, a synthetic analogue of maltose, has been studied as a carbon source and inducer of amylase synthesis. scielo.brscielo.brresearchgate.net A. tamarii, A. fumigatus, and A. flavus were able to produce biomass and high specific amylolytic activity in submerged cultures with methyl α-D-glucoside as the sole carbon source. scielo.brscielo.brresearchgate.net In solid-state fermentation, supplementing wheat bran or corn cob medium with methyl α-D-glucoside increased amylase production up to three times. scielo.brscielo.brresearchgate.net Methyl α-D-glucoside was found to be a more effective inducer of amylases than maltose and starch in both submerged and solid-state fermentations. scielo.brresearchgate.net

However, not all enzymes are affected by methyl α-D-glucoside. An extracellular α-glucosidase from the thermophilic fungus Malbranchea sulfurea showed no activity against methyl α-D-glucoside, although it was active against other substrates like p-nitrophenyl-α-D-glucoside, sucrose, maltose, and maltotriose. microbiologyresearch.org Similarly, an α-glucosidase from the hyperthermophilic archaeobacterium Pyrococcus furiosus hydrolyzed methyl α-D-glucopyranoside, but showed no activity towards starch or sucrose. nih.gov

D-Glucoside 3-dehydrogenase from Stenotrophomonas maltrophilia (formerly Xanthomonas maltophilia) exhibits high activity towards a range of sugars, including α-methyl-D-glucoside. ajol.info

Molecular Recognition and Binding Studies

Methyl α-D-glucoside is valuable in research concerning molecular recognition and binding, particularly with proteins and in the design of artificial receptors.

Interaction with Lectins and Carbohydrate-Binding Proteins

Methyl α-D-glucoside is known to interact with lectins and carbohydrate-binding proteins. It is described as a methylated sugar used as an inhibitor of lectin-conjugate binding. sigmaaldrich.comsigmaaldrich.combiosynth.comsigmaaldrich.com It is commonly used in protein purification for eluting glycoproteins and other glycoconjugates from affinity chromatography columns, such as those utilizing agarose-bound lectins. sigmaaldrich.comsigmaaldrich.combiosynth.comsigmaaldrich.com

Studies on the Dolichos lablab lectin (DLL) have shown that both methyl α-D-glucoside and methyl α-D-mannoside are more effective inhibitors of binding compared to their corresponding parental sugars, indicating a preference of DLL for the α-anomeric configuration. oup.com

Concanavalin (B7782731) A (ConA), a multivalent lectin-binding protein, avidly binds to polymannose carbohydrates. researchgate.net Methyl α-D-glucoside can act as an inhibitor of ConA-mannan interaction. researchgate.net

Design and Analysis of Artificial Receptors for Carbohydrate Recognition

Methyl α-D-glucoside has been used in the design and analysis of artificial receptors aimed at mimicking the molecular recognition of carbohydrates by proteins. Crystal structures of complexes formed between methyl α-D-glucopyranoside and artificial receptors based on a 1,3,5-trisubstituted 2,4,6-trialkylbenzene scaffold have been reported. nih.govrsc.orgresearchgate.netrsc.org These studies provide insights into the binding modes and noncovalent interactions, such as hydrogen bonds and CH-π interactions, that stabilize these complexes. nih.govrsc.orgrsc.org The binding motifs observed in these artificial systems show similarities to those found in protein-carbohydrate complexes, contributing to the understanding of the basic principles of carbohydrate recognition. nih.govrsc.orgresearchgate.netrsc.org

Some artificial receptors, like amidopyridine receptors, have shown an inverse selectivity, binding the α-glucopyranoside better than the β-anomer, a design inspired by the crystal structures of protein-carbohydrate complexes. acs.org

Protein Glycosylation Modification Studies

Methyl α-D-glucoside can be utilized in research related to protein glycosylation modification. targetmol.commedchemexpress.comchemondis.com While the search results mention this application, they primarily categorize it as a biomaterial or organic compound relevant to life sciences research without providing detailed research findings on specific protein glycosylation modification studies using methyl α-D-glucoside. targetmol.commedchemexpress.com N-linked glycosylation, a common protein modification, involves the transfer of glycans to asparagine residues, a process relevant to the broader field of glycosylation studies. nih.gov

Microbiological and Fermentation Research

Methyl α-D-glucoside is employed in microbiological and fermentation research, particularly for differentiating microbial species based on their metabolic capabilities.

Inducer of Microbial Enzyme Synthesis (e.g., amylase)

Methyl α-D-glucoside has been demonstrated to act as an inducer for the synthesis of various microbial enzymes, notably amylases, in several species of bacteria and fungi. Studies have shown its effectiveness in inducing amylase production in Aspergillus species, including A. tamarii, A. fumigatus, and A. flavus, in both submerged and solid-state fermentation processes. sigmaaldrich.comfishersci.cachem960.com In these instances, methyl α-D-glucoside, a synthetic analogue of maltose, served as a carbon source and an inducer. sigmaaldrich.comfishersci.ca For Aspergillus fumigatus, methyl α-D-glucoside proved to be a more effective inducer of both α-amylase and glucoamylase activity compared to starch and maltose at equivalent concentrations, leading to approximately three times higher enzyme activity than with starch cultures. chem960.com Maximum production of these enzymes in A. fumigatus was observed after 8-10 days in cultures utilizing methyl α-D-glucoside. chem960.com

Research with Bacillus strains has also indicated that methyl α-D-glucoside can induce α-amylase synthesis. fishersci.ca In Bacillus stearothermophilus, phenyl-, methyl-, and ethyl-α-D-glucoside were identified as effective inducers of α-amylase and did not serve as a carbon source in a chemically defined medium, classifying them as gratuitous inducers. nih.gov This suggests that methyl α-D-glucoside can induce enzyme synthesis without being readily metabolized by the organism, allowing for sustained induction. The uptake of methyl α-D-glucoside by microbial cells can be a factor influencing the induction process; for example, Aspergillus species were found to consume methyl α-D-glucoside more slowly than starch and glucose. fishersci.ca The induction efficiency of methyl α-D-glucoside has also been noted for other enzymes, such as glucoside 3-dehydrogenase in Halomonas species. Furthermore, methyl α-D-glucopyranoside has been shown to enhance the enzymatic activity of recombinant beta-galactosidase inclusion bodies in Escherichia coli under specific promoter systems by potentially lowering the transcription rate of the enzyme's structural gene.

Polymer Science and Biomaterials Applications

Methyl α-D-glucoside and its derivatives are utilized in polymer science, particularly in the synthesis of well-defined glycopolymers and as initiators for biocompatible materials.

Synthesis of Well-Defined Glycopolymers via Controlled Radical Polymerization (e.g., RAFT)

A key application of methyl α-D-glucoside derivatives in polymer science is the synthesis of well-defined glycopolymers using controlled radical polymerization techniques like Reversible Addition−Fragmentation Chain Transfer (RAFT) polymerization. Methyl 6-O-methacryloyl-α-D-glucoside, a methacrylic ester-type glycomonomer derived from methyl α-D-glucoside, has been successfully polymerized via RAFT in homogeneous aqueous media.

Detailed kinetic studies of the RAFT polymerization of methyl 6-O-methacryloyl-α-D-glucoside using chain transfer agents such as (4-cyanopentanoic acid)-4-dithiobenzoate and initiators like 4,4'-azobis(4-cyanopentanoic acid) have been conducted. These studies have investigated the influence of various parameters, including temperature, initiator and CTA concentration, and the molar mass of the CTA radical leaving group, on the polymerization kinetics. RAFT processes involving this glycomonomer are characterized by an initial non-steady-state period, the duration of which is inversely related to the radical flux. The attainment of the steady state coincides with the complete consumption of the initial CTA. The use of a macromolecular CTA can reduce the length of the non-steady-state period, although it may not eliminate it entirely. This controlled polymerization allows for the synthesis of well-defined living glyco-oligomers with controlled molecular weights and narrow polydispersities. For instance, poly(methyl 6-O-methacryloyl-α-D-glucoside) with number-average molecular weights between 16 and 103 kDa and polydispersities as low as 1.10 have been synthesized using RAFT in aqueous solution. Block copolymers, such as those with 2-hydroxyethyl methacrylate (B99206), can also be synthesized through chain extension from poly(methyl 6-O-methacryloyl-α-D-glucoside).

Use as Initiators in Polymerization for Biocompatible Materials

Methyl α-D-glucopyranoside has been explored for its potential as a multifunctional initiator in polymerization processes relevant to biocompatible materials. It has been used as an initiator in the catalytic ring-opening polymerization of SPDLA polymers. This suggests its utility in incorporating sugar moieties at the initiation site of polymer chains, which can be advantageous for developing biocompatible or biodegradable materials. Additionally, methyl D-glucosides have been investigated as extenders in phenol-formaldehyde resins, indicating their potential role in modifying the properties of polymeric materials.

Investigations of Cellular and Model Membrane Interactions

The interaction of glycosides, including methyl α-D-glucoside and its derivatives, with cellular and model membranes is an area of research to understand their biological activities and potential applications.

Effects on Model Lipid Membranes and Erythrocyte Membranes

Studies have investigated the effects of methyl α-D-glucoside derivatives and other glycosides on the properties of model lipid membranes and biological membranes like erythrocyte membranes. A fluorescent analogue of cord factor, which is a methyl alpha-D-6[12-(9-anthroyl)stearoyl]glucoside, has been shown to interact with liposomes and mitochondrial membranes, affecting oxidative phosphorylation. This analogue was found to penetrate within mitochondrial membranes.

Research on flavanone (B1672756) O-methylglucosides has demonstrated their ability to induce changes in the hydrophobic and hydrophilic regions of lipid and biological membranes. These compounds can bind to erythrocytes, altering their shape and decreasing osmotic fragility without disrupting the membrane structure. They were observed to order the area of the polar heads of lipids and increase membrane fluidity, suggesting binding in the hydrophilic region of membranes. The presence of a methyl group on the flavanone structure was linked to increased hydrophobicity and a greater potential to modify membrane properties, likely due to interactions with both the lipid phase and membrane proteins.

Other studies on alkyl glucosides, such as octyl glucoside and dodecyl glucoside, have provided insights into how the alkyl chain length influences their interaction with and solubilization of phosphatidylcholine liposomes. These compounds can self-aggregate and interact with lipid bilayers, highlighting the general behavior of this class of molecules with membrane systems. The uptake of methyl alpha-D-glucoside itself into Escherichia coli membranes has also been studied, with findings indicating that this process can be accelerated by the presence of Mg2+ ions.

Structure-Activity Relationships in Membrane-Active Glycosides

Investigations into the structure-activity relationships (SAR) of membrane-active glycosides aim to understand how structural variations influence their interactions with membranes and resulting biological effects. While not exclusively focused on methyl α-D-glucoside, studies on its derivatives and related glycosides contribute to this understanding.

The structure of mycoloyl esters of methyl glucoside has been related to their activity on mitochondrial oxidative phosphorylation and their organization in aqueous suspensions. The physical state of these glycolipids (fluid vs. rigid suspensions) influenced their activity on mitochondria.

Research on flavanone O-methylglucosides has explicitly discussed the relationship between their molecular structure and their activity, including their interaction with model and biological membranes. The position and nature of substituents, such as the methyl group, were found to impact their membrane-modifying ability.

Furthermore, SAR studies have been conducted on series of cationic glycoamphiphiles derived from methyl α-D-glucopyranoside and trehalose (B1683222) to evaluate how structural elements like the number, nature, and length of lipid chains and the number and disposition of amino groups influence their interaction with receptors like TLR4 and their self-assembling capabilities. These studies utilize methyl α-D-glucopyranoside as a core structure to systematically investigate the impact of appended functional groups on membrane-related activities and molecular interactions.

Cryoprotection Studies and Protein Stability

Methyl α-D-glucoside has been explored in biochemical research, including studies investigating cryoprotection and its effects on protein structure and activity nbinno.comfishersci.ca. Cryoprotection is essential in preserving biological materials, such as cells and proteins, at sub-zero temperatures to prevent damage caused by ice crystal formation and other freezing-induced stresses nih.govmdpi.com. These stresses can lead to protein denaturation and loss of function mdpi.comresearchgate.net.

Research indicates that methyl α-D-glucoside has been utilized as a biochemical probe to assess the impact of cryoprotection on specific proteins, such as p21ras nbinno.comfishersci.cahimedialabs.com. In such studies, varying concentrations of methyl α-D-glucopyranoside were used to manipulate parameters like echo decay times, providing insights into the protein's state in frozen solutions himedialabs.comsigmaaldrich.comsigmaaldrich.com. This application is particularly relevant in techniques like electron spin-echo envelope modulation (ESEEM) spectroscopy, which is used to study the active sites of biological molecules in frozen states sigmaaldrich.com.

Furthermore, methyl α-D-glucoside has been employed in investigations concerning saccharide-mediated protection against the deactivation of proteins induced by chaotropic agents nbinno.comfishersci.cahimedialabs.comsigmaaldrich.com. Chaotropic agents disrupt the hydrogen bonding network of water, which can lead to protein unfolding and loss of activity cuny.edu. Studies using methyl α-D-glucoside in this context aim to understand how certain sugars can stabilize proteins against such disruptive conditions nbinno.comfishersci.cahimedialabs.comsigmaaldrich.com. Dramatic saccharide-mediated protection against chaotropic-induced deactivation of concanavalin A has been reported in studies where methyl α-D-glucopyranoside was used sigmaaldrich.com.

While detailed data tables specifically showing the cryoprotective effects of varying concentrations of methyl α-D-glucoside on protein activity or structure were not extensively found in the provided search results, the research highlights its use as a tool in these types of investigations nbinno.comfishersci.cahimedialabs.comsigmaaldrich.comsigmaaldrich.com. The mechanism by which sugars like methyl α-D-glucoside provide cryoprotection and protein stability is often linked to their ability to influence the freezing process, potentially by increasing the glass transition temperature of the solution, which can inhibit ice formation and reduce damage nih.govresearchgate.netrsc.orgresearchgate.net. They may also interact directly with proteins, helping to maintain their native conformation researchgate.net.

Studies on other sugars, such as trehalose and other disaccharides, have demonstrated their effectiveness as cryoprotectants and stabilizers for enzymes like lactate (B86563) dehydrogenase (LDH) during freeze-drying and storage researchgate.net. These studies often involve evaluating enzymatic activity and glass transition temperatures under different conditions researchgate.net. While methyl α-D-glucoside is a monosaccharide derivative, its use in similar research contexts suggests an investigation into its potential to offer comparable protective effects on protein stability under challenging conditions like freezing or exposure to denaturing agents nbinno.comfishersci.cahimedialabs.comsigmaaldrich.com.

Analytical Methodologies for Methyl α D Glucoside Quantification and Purity Assessment

Chromatographic Techniques

Chromatographic methods are widely employed for the analysis of methyl α-D-glucoside, providing effective separation and detection for both quantification and purity assessment.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis and purity assessment of methyl α-D-glucoside. sigmaaldrich.commyskinrecipes.comfishersci.catcichemicals.com HPLC coupled with an evaporative light scattering detector (ELSD) has been applied for the rapid determination of methyl glucoside. researchgate.net One reported method utilized a Hypersil C18 column with a mobile phase of acetonitrile-water (75:25) at a flow rate of 0.8 mL/min for HPLC-ELSD analysis. researchgate.net

HPLC is also used to assess the purity of methyl α-D-glucopyranoside, with reported specifications often requiring a purity of at least 98.0% or 99.0% by GC or HPLC analysis. sigmaaldrich.commyskinrecipes.comtcichemicals.comottokemi.comsigmaaldrich.cn In some production processes, crystalline methyl-alpha glucoside with a purity of at least 94% and preferably at least 96% can be prepared and assessed by HPLC. google.com

HPLC analysis has also been used in studies involving enzymatic reactions with methyl α-D-glucopyranoside, for example, to analyze oligosaccharide products formed by the transglycosylation activity of α-glucosidase. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable technique for the analysis of methyl α-D-glucoside. fishersci.ca GC-MS can be used to identify and quantify methyl α-D-glucoside, particularly after derivatization, such as peracetylation. researchgate.net GC-MS analysis of carbohydrates in the form of peracetylated methyl glycosides can reveal characteristic fragmentation patterns. researchgate.net

GC-MS has been used in studies investigating enzymatic reactions where methyl α-D-glucoside is involved, such as the formation of methyl-alpha-D-3-ketoglucoside when glucoside 3-dehydrogenase acts on methyl-alpha-D-glucoside in the presence of ferricytochrome c551. nih.gov Purity assessment by GC is also commonly reported, with specifications of >98.0% (GC) being typical for commercially available methyl α-D-glucopyranoside. tcichemicals.comtcichemicals.com GC-MS spectra for methyl alpha-D-glucopyranoside are available in databases. nih.govlmdb.caspectrabase.com

Application as an Analytical Standard

Methyl α-D-glucoside is utilized as an analytical standard in various applications. fishersci.ca Its well-defined structure and availability in high purity make it suitable for calibrating analytical instruments and validating methods used for the quantification of glucosides and related compounds. It is available as an analytical standard from chemical suppliers. sigmaaldrich.com

Enzymatic and Spectrophotometric Assays for Related Biological Activities

While direct enzymatic or spectrophotometric assays for quantifying methyl α-D-glucoside itself are less common due to its non-metabolizable nature in many biological systems, it plays a significant role in enzymatic and spectrophotometric assays designed to study related biological activities. sigmaaldrich.com

Methyl α-D-glucopyranoside is widely used in biochemical research as a model compound and substrate to study the mechanisms and kinetics of carbohydrate-active enzymes like glycoside hydrolases and glycosyltransferases. myskinrecipes.com In such enzymatic assays, the activity of the enzyme is typically measured by monitoring the formation of products or the consumption of other substrates spectrophotometrically or by other detection methods, with methyl α-D-glucoside serving as a key component of the reaction mixture. myskinrecipes.com

For instance, methyl α-D-glucoside has been used as a substrate to study the activity of α-glucosidase, with kinetic parameters like K(m) and V(max) being determined. nih.gov It has also been employed in studies investigating the induction of amylase synthesis by Aspergillus species, where its concentration was estimated using the anthrone (B1665570) reagent. scielo.brscielo.br

Advanced Research on Specific Methyl α D Glucoside Derivatives

Methyl 6-O-Methacryloyl-α-D-Glucoside and its Polymeric Forms

Methyl 6-O-methacryloyl-α-D-glucoside is a glycomonomer synthesized through methods such as lipase-catalyzed transesterification of vinyl methacrylate (B99206) with methyl α-D-glucoside. researchgate.netcapes.gov.br This reaction typically yields the desired 6-O regioisomer in good yield. The structure of the synthesized monomer can be confirmed using spectroscopic techniques like 1H-1H and 1H-13C correlation NMR spectroscopy. researchgate.netacs.org

This monomer is significant for its use in the synthesis of glycopolymers through polymerization techniques like reversible addition-fragmentation chain transfer (RAFT) polymerization. researchgate.netcapes.gov.bracs.org RAFT polymerization of unprotected methyl 6-O-methacryloyl-α-D-glucoside in aqueous solution, using a chain transfer agent like (4-cyanopentanoic acid)-4-dithiobenzoate, can produce poly(methyl 6-O-methacryloyl-α-D-glucoside) with controlled molecular weights and low polydispersities. researchgate.netcapes.gov.bracs.org For instance, polymers with molecular weights ranging from 16 to 103 kDa and polydispersities as low as 1.10 have been reported. researchgate.netacs.org

Furthermore, these glycopolymers can be used to synthesize block copolymers. For example, chain extension with 2-hydroxyethyl methacrylate can yield hydrophilic-hydrophilic block copolymers. researchgate.netacs.org Hyperbranched poly(methyl-6-O-methacryloyl-α-D-glucoside) can also be prepared using methods like self-condensing vinyl copolymerization/redox (SCVP/Redox) systems with initiators such as Cu(III) in aqueous solution. mdpi.com In this system, the hydroxyl groups at the C2, C3, and C4 positions on the pyranose ring can be initiated by Cu(III). mdpi.com Studies using 1H NMR can distinguish branched and linear units to estimate the degree of branching. mdpi.com

Glycopolymers derived from methyl 6-O-methacryloyl-α-D-glucoside have shown potential in various applications, including the inhibition of amyloid fibrillation. mdpi.com Research suggests that the hydroxyl groups at the C4 position may play a crucial role in this inhibitory activity. mdpi.com These polymers are also explored for their potential in drug delivery systems, such as bearing curcumin (B1669340) pendant residues for enhanced water solubility and biocompatibility. tandfonline.com

Methyl 4,6-O-Benzylidene-α-D-Glucopyranoside as a Synthetic Intermediate

Methyl 4,6-O-benzylidene-α-D-glucopyranoside is a widely used synthetic intermediate in carbohydrate chemistry. wikidata.orgchemsrc.comsigmaaldrich.commedchemexpress.comfishersci.com It is commonly prepared from methyl α-D-glucopyranoside, often in a single synthetic step. researchgate.net This compound features a benzylidene acetal (B89532) group protecting the hydroxyl groups at the C4 and C6 positions, which is advantageous for regioselective reactions at the remaining free hydroxyl groups (C2 and C3). researchgate.net

The synthesis typically involves the reaction of methyl α-D-glucopyranoside with benzaldehyde (B42025) or its derivatives under acidic conditions. chemsrc.comresearchgate.net Purification can be achieved through methods like precipitation from organic solvents. researchgate.net The presence of the benzylidene moiety can influence the stereochemistry of subsequent glycosylation reactions and can be selectively opened to yield derivatives with a free secondary hydroxyl group. researchgate.net

Methyl 4,6-O-benzylidene-α-D-glucopyranoside serves as a chiral building block for the preparation of various complex sugars and other carbohydrate derivatives. sigmaaldrich.comfishersci.com Its utility as an intermediate extends to chemical synthesis, pharmaceutical intermediates, and pharmaceutical research. fishersci.com

Physical properties of methyl 4,6-O-benzylidene-α-D-glucopyranoside include a melting point typically around 164-167 °C and a specific optical rotation ([α]D) around +113° in chloroform. chemsrc.comsigmaaldrich.com It is soluble in various organic solvents like acetone, benzene, and ethyl ether, as well as water. fishersci.com

Acylated Methyl α-D-Glucopyranoside Derivatives in Biological Activity Screening

Acylated derivatives of methyl α-D-glucopyranoside have garnered significant interest due to their potential biological activities, particularly antimicrobial properties. pjsir.orgpjsir.orgdergipark.org.trdergipark.org.tr The introduction of acyl substituents, including aromatic, heteroaromatic, and simple acyl groups, can significantly enhance the biological activity compared to the parent compound. pjsir.orgpjsir.org The presence of nitrogen, sulfur, and halogen-containing substituents can further augment this activity. pjsir.orgpjsir.org

Research has focused on synthesizing a variety of acylated methyl α-D-glucopyranoside derivatives with different acyl groups and substitution patterns. pjsir.orgpjsir.orgdergipark.org.trdergipark.org.tr For instance, derivatives containing a cyclohexane (B81311) moiety and various acyl groups (e.g., octanoyl, decanoyl, lauroyl, myristoyl, palmitoyl, acetyl, benzoyl, 2-chlorobenzoyl, 4-chlorobenzoyl, mesyl, brosyl, and pivaloyl) have been synthesized and screened for antimicrobial activity. pjsir.orgpjsir.org Selective acylation methods, such as direct acylation, are employed to control the position and number of acyl groups introduced. dergipark.org.trdergipark.org.tr

Biological screening studies have evaluated the antimicrobial activity of these acylated derivatives against a range of bacterial and fungal strains, including human pathogenic bacteria and plant pathogenic fungi. pjsir.orgpjsir.orgdergipark.org.trdergipark.org.trresearchgate.net Many acylated derivatives have demonstrated moderate to good antimicrobial activity, with some exhibiting better activity than standard antibiotics in in vitro tests. pjsir.orgpjsir.orgdergipark.org.tr

Specific examples highlight the impact of acylation on activity. For instance, certain selectively acylated derivatives have shown marked inhibition against Gram-positive bacteria, while others are highly active against Gram-negative bacteria. pjsir.orgpjsir.org The position and nature of the acyl group influence the activity spectrum. For example, methyl 6-O-cinnamoyl-2,3,4-tri-O-decanoyl-α-D-glucopyranoside showed high inhibition against B. subtilis and P. aeruginosa, while methyl 6-O-cinnamoyl-2,3,4-tri-O-lauroyl-α-D-glucopyranoside exhibited maximum inhibition against A. niger. dergipark.org.tr The insertion of specific acyl groups at the C2 and C3 positions of methyl 4,6-O-benzylidene-α-D-glucopyranoside derivatives has also been shown to increase antimicrobial effectiveness. researchgate.net

Data from antimicrobial screening can be presented in terms of zone of inhibition or minimum inhibition concentration (MIC). pjsir.orgpjsir.org

| Compound | Activity Against B. subtilis (Zone of Inhibition, mm) | Activity Against P. aeruginosa (Zone of Inhibition, mm) | Activity Against A. niger (Mycelial Growth Inhibition, %) |

| Methyl 6-O-cinnamoyl-2,3,4-tri-O-decanoyl-α-D-glucopyranoside | High Inhibition | High Inhibition | Not specified |

| Methyl 6-O-cinnamoyl-2,3,4-tri-O-lauroyl-α-D-glucopyranoside | Not specified | Not specified | Maximum Inhibition |

Flavanone (B1672756) O-Methylglucosides and their Biological Interactions

Flavanone O-methylglucosides are a class of flavonoid glycosides that have been investigated for their biological interactions, particularly with biological membranes and proteins like transferrin. nih.govresearchgate.netacs.orgmdpi.com These compounds consist of a flavanone core structure linked to an O-methylglucose moiety. nih.govresearchgate.net

Research on novel 6-methylflavanone (B1209071) O-methylglucosides has explored their interactions with phosphatidylcholine membranes, erythrocytes, and human transferrin. nih.govresearchgate.net These studies aim to understand the compounds' impact on membrane properties and their binding ability to proteins. nih.govresearchgate.net

Findings indicate that these flavanone O-methylglucosides can bind to erythrocytes, influencing their shape and decreasing osmotic fragility without disrupting the membrane structure. nih.govresearchgate.net They have also been observed to order the area of the polar heads of lipids and increase membrane fluidity. nih.govresearchgate.net The binding of these compounds appears to occur in the hydrophilic region of membranes, similar to other flavonoid glycosides. nih.govresearchgate.net